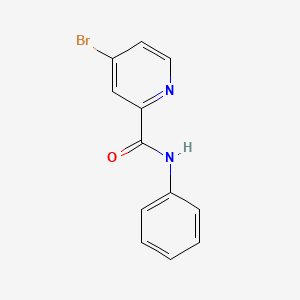
Pyridine, 3-bromo-2-(dibromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-bromo-2-(dibromomethyl)- is a halogenated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-2-(dibromomethyl)- typically involves the bromination of 2-methylpyridine. The process includes the following steps:
Bromination of 2-methylpyridine: The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure Pyridine, 3-bromo-2-(dibromomethyl)-.
Industrial Production Methods: Industrial production of Pyridine, 3-bromo-2-(dibromomethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and solvents.
Continuous monitoring: Ensuring reaction conditions are maintained for optimal yield and purity.
Automated purification: Utilizing advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-bromo-2-(dibromomethyl)- undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products:
Substitution products: Various substituted pyridines depending on the nucleophile used.
Oxidized products: Pyridine N-oxides or other oxidized derivatives.
Reduced products: Debrominated pyridines.
Scientific Research Applications
Pyridine, 3-bromo-2-(dibromomethyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3-bromo-2-(dibromomethyl)- involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The pathways involved include:
Covalent modification: The bromine atoms can react with nucleophilic groups such as thiols or amines in proteins, altering their function.
DNA interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
2-Bromo-3-dibromomethyl-pyridine: Similar structure but with different bromine atom positions.
3-Bromo-2-chloromethyl-pyridine: Contains a chlorine atom instead of a bromine atom at the 2-position.
3-Bromo-2-methyl-pyridine: Lacks the additional bromine atoms at the 2-position.
Uniqueness: Pyridine, 3-bromo-2-(dibromomethyl)- is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical syntheses and research applications .
Properties
CAS No. |
865449-17-8 |
|---|---|
Molecular Formula |
C6H4Br3N |
Molecular Weight |
329.81 g/mol |
IUPAC Name |
3-bromo-2-(dibromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |
InChI Key |
CLMUDUURKHDMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


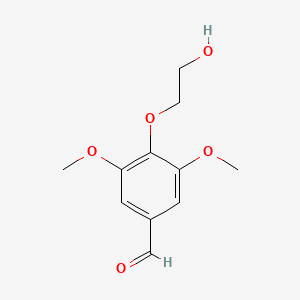
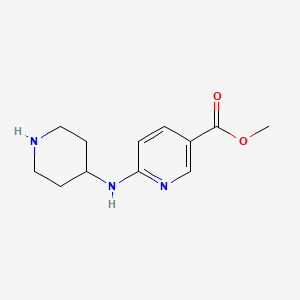
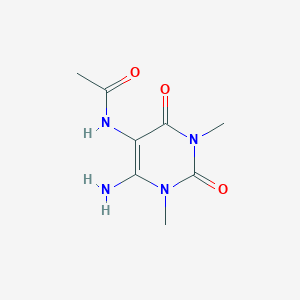
![5-ethyl-1-(tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8478978.png)
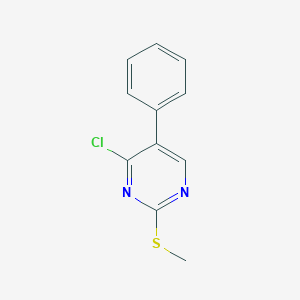
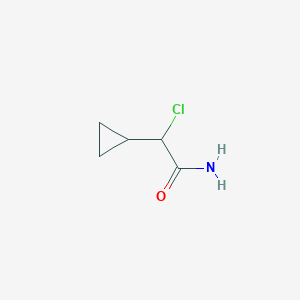
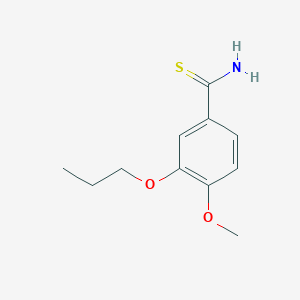
![7-Methylimidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B8479009.png)
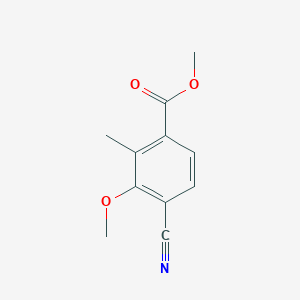
![4-Amino-N-[2-(4-methoxyphenyl)ethyl]benzenesulphonamide](/img/structure/B8479020.png)

![(4-Isopropylphenyl)[(6-phenoxypyridin-3-yl)methyl]amine](/img/structure/B8479054.png)

